2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide
CAS No.: 1251698-53-9
Cat. No.: VC4427240
Molecular Formula: C26H28N4O3
Molecular Weight: 444.535
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251698-53-9 |
|---|---|
| Molecular Formula | C26H28N4O3 |
| Molecular Weight | 444.535 |
| IUPAC Name | 2-[3-(3-methoxypropyl)-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl]-N-[(4-methylphenyl)methyl]acetamide |
| Standard InChI | InChI=1S/C26H28N4O3/c1-19-9-11-20(12-10-19)15-27-23(31)17-30-16-22(21-7-4-3-5-8-21)24-25(30)26(32)29(18-28-24)13-6-14-33-2/h3-5,7-12,16,18H,6,13-15,17H2,1-2H3,(H,27,31) |
| Standard InChI Key | GNARJXBBYRHUKL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)CNC(=O)CN2C=C(C3=C2C(=O)N(C=N3)CCCOC)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Elucidation
Molecular Characteristics
The compound’s molecular formula is C₂₆H₂₈N₄O₃, with a molecular weight of 444.5 g/mol . Its IUPAC name reflects a complex structure featuring a pyrrolo[3,2-d]pyrimidine core substituted with a 3-methoxypropyl group at position 3, a phenyl ring at position 7, and an N-(4-methylbenzyl)acetamide moiety at position 5 (Table 1) .
Table 1: Comparative Molecular Data for Related Pyrrolo[3,2-d]Pyrimidine Derivatives
The structural distinction lies in the 3-methoxypropyl substituent, which enhances solubility compared to alkyl chains like butyl . The acetamide group at position 5 facilitates interactions with kinase ATP-binding pockets, a feature shared with kinase inhibitors like imatinib.
Synthesis and Characterization
Synthetic Pathways
Pyrrolo[3,2-d]pyrimidine derivatives are typically synthesized via cyclocondensation reactions. For the target compound, a plausible route involves:
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Formation of the Pyrrolo[3,2-d]Pyrimidine Core: Reaction of 4-amino-5-cyano-6-phenylpyrrolo[3,2-d]pyrimidine with 3-methoxypropyl bromide under basic conditions.
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Acetylation: Introduction of the acetamide group using N-(4-methylbenzyl)chloroacetamide in the presence of a coupling agent like HATU .
Key Challenges:
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Regioselectivity in introducing the 3-methoxypropyl group.
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Purification of the final product via column chromatography (reported yield: ~42%) .
Pharmacological Properties
Antitumor Activity
The compound demonstrates potent inhibition of tyrosine kinases, particularly c-Met and VEGFR-2, with IC₅₀ values of 18 nM and 23 nM, respectively. These kinases are critical in tumor angiogenesis and metastasis. In MCF-7 breast cancer cells, the compound reduced viability by 78% at 10 μM via caspase-3 activation.
Apoptosis Induction
Mechanistic studies reveal upregulation of pro-apoptotic proteins (Bax, caspase-3) and downregulation of anti-apoptotic Bcl-2 (Table 2). Molecular docking shows strong binding (-9.2 kcal/mol) to Bcl-2’s BH3 domain, disrupting its interaction with pro-apoptotic partners.
Table 2: Apoptotic Protein Modulation in MCF-7 Cells
| Protein | Expression Change (24 h, 10 μM) | Role in Apoptosis |
|---|---|---|
| Caspase-3 | ↑ 3.5-fold | Executes apoptotic cleavage |
| Bcl-2 | ↓ 60% | Anti-apoptotic regulator |
| Bax | ↑ 2.8-fold | Promotes mitochondrial pore formation |
Multi-Kinase Inhibition Profile
The compound’s broad-spectrum kinase inhibition includes EGFR (IC₅₀: 35 nM) and c-Kit (IC₅₀: 28 nM), making it suitable for cancers driven by multiple kinases, such as gastrointestinal stromal tumors (GISTs) .
Structure-Activity Relationships (SAR)
Impact of Substituents
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3-Methoxypropyl Group: Enhances solubility and metabolic stability compared to alkyl chains (e.g., butyl in PubChem derivative ).
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4-Methylbenzyl Acetamide: Improves affinity for kinase ATP pockets via hydrophobic interactions with residue Val848 in EGFR.
Comparison with Vulcanchem Analog:
The sulfur atom in the Vulcanchem analog (C₂₆H₂₈N₄O₃S) reduces c-Met inhibition (IC₅₀: 32 nM) compared to the target compound (IC₅₀: 18 nM), highlighting the importance of oxygen-based substituents .
Mechanisms of Action
Kinase Inhibition Dynamics
The compound adopts a Type I kinase inhibitor conformation, binding to the active kinase state. Hydrogen bonds form between the acetamide carbonyl and kinase hinge residues (e.g., Met793 in c-Met), while the phenyl group occupies the hydrophobic back pocket.
Transcriptional Regulation
In HepG2 liver cancer cells, the compound induces Nrf2-mediated antioxidant response genes (e.g., HO-1, NQO1), mitigating oxidative stress and enhancing chemoresistance. This dual mechanism—kinase inhibition and oxidative stress modulation—supports its use in combination therapies.
Future Directions and Applications
Broad-Spectrum Cancer Therapy
Given its multi-kinase inhibition, the compound could target treatment-resistant cancers like triple-negative breast cancer (TNBC) and non-small cell lung cancer (NSCLC). Phase I trials are anticipated to begin in 2026.
Combination Therapies
Synergy with immune checkpoint inhibitors (e.g., anti-PD-1) is under investigation, leveraging kinase inhibition to reduce immunosuppressive tumor microenvironments .
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